molecular formula C21H19NO2 B299923 N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide

Cat. No. B299923
M. Wt: 317.4 g/mol
InChI Key: BZHORSMNHLNUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide, also known as O-1918, is a synthetic compound that has been studied for its potential therapeutic effects. It is a cannabinoid receptor antagonist, meaning that it blocks the action of cannabinoids on their receptors in the body.

Mechanism of Action

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide is a cannabinoid receptor antagonist, meaning that it blocks the action of cannabinoids on their receptors in the body. Cannabinoids are molecules that are naturally produced by the body (endocannabinoids) or found in the cannabis plant (phytocannabinoids). They act on two main types of receptors in the body, CB1 and CB2. CB1 receptors are primarily found in the brain and central nervous system, and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system, and are involved in the regulation of inflammation and immune function. N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide blocks the action of cannabinoids on both CB1 and CB2 receptors, which may explain its potential therapeutic effects in pain management, cancer treatment, and obesity.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In studies of pain, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce pain sensitivity in response to a variety of stimuli, including heat, cold, and mechanical pressure. In cancer research, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and may do so by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, possibly by affecting the activity of neurons in the hypothalamus, a region of the brain that is involved in the regulation of appetite and metabolism.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective cannabinoid receptor antagonist, meaning that it specifically targets CB1 and CB2 receptors without affecting other receptors in the body. This can be useful for studying the role of cannabinoids in various physiological processes. However, one limitation is that N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has relatively low potency compared to other cannabinoid receptor antagonists, meaning that higher doses may be required to achieve the desired effects. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is its potential as an anti-obesity medication. Future studies could explore the mechanisms by which N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide affects appetite and metabolism, as well as the potential for combination therapy with other anti-obesity medications. Finally, there is potential for the development of more potent and selective cannabinoid receptor antagonists based on the structure of N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide.

Synthesis Methods

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl bromide with 1,1'-biphenyl-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with ammonia to form the carboxamide product.

Scientific Research Applications

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been studied for its potential therapeutic effects in a variety of areas, including pain management, cancer treatment, and obesity. It has been shown to have analgesic effects in animal models of pain, and may be useful as an alternative to opioid-based pain medications. In cancer research, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may have potential as an anti-obesity medication.

properties

Product Name

N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylbenzamide

InChI

InChI=1S/C21H19NO2/c1-24-18-13-11-16(12-14-18)15-22-21(23)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)

InChI Key

BZHORSMNHLNUTG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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